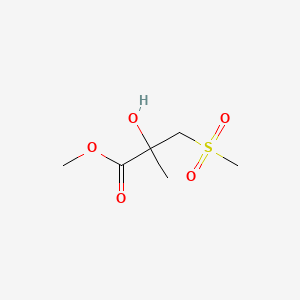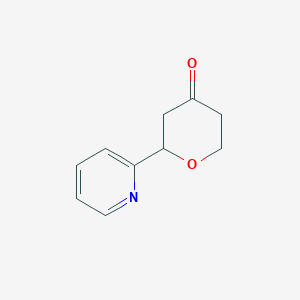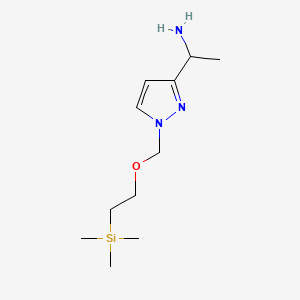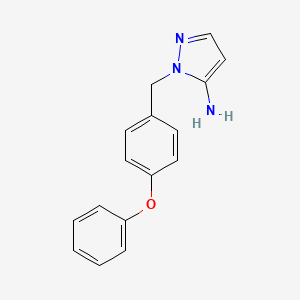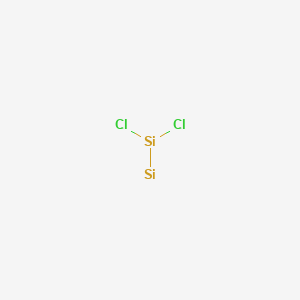
Dichlorodisilen-1-ylidene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichlorodisilen-1-ylidene is a unique organosilicon compound characterized by the presence of a silicon-silicon double bond This compound is of significant interest in the field of organosilicon chemistry due to its distinctive electronic and structural properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dichlorodisilen-1-ylidene typically involves the reaction of dichlorosilane with a suitable base. One common method is the dehydrohalogenation of dichlorosilane using a strong base such as potassium tert-butoxide. The reaction is carried out under an inert atmosphere, typically at low temperatures, to prevent the decomposition of the product.
Industrial Production Methods
While the industrial production of this compound is not as widespread as other organosilicon compounds, it can be scaled up using similar synthetic routes. The key to successful industrial production lies in maintaining strict control over reaction conditions to ensure high yields and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Dichlorodisilen-1-ylidene undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form silicon dioxide and other silicon-oxygen compounds.
Reduction: Reduction reactions can yield silanes and other reduced silicon species.
Substitution: The chlorine atoms can be substituted with other groups such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, ozone, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions typically involve nucleophiles such as Grignard reagents or organolithium compounds.
Major Products Formed
Oxidation: Silicon dioxide and various silicon-oxygen compounds.
Reduction: Silanes and other reduced silicon species.
Substitution: Alkyl or aryl-substituted silicon compounds.
Applications De Recherche Scientifique
Dichlorodisilen-1-ylidene has found applications in various fields of scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organosilicon compounds.
Biology: Research is ongoing to explore its potential as a biocompatible material for medical applications.
Medicine: Its unique properties are being investigated for use in drug delivery systems and as a component in medical devices.
Industry: It is used in the production of advanced materials with unique electronic and mechanical properties.
Mécanisme D'action
The mechanism by which dichlorodisilen-1-ylidene exerts its effects is primarily through its reactivity with various chemical species. The silicon-silicon double bond and the presence of chlorine atoms make it highly reactive, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Ylidene-1,3-thiazolidines: These compounds also feature a double bond and are known for their diverse chemical reactivity and biological activities.
Saturated Five-Membered Thiazolidines: These compounds are structurally similar and exhibit a wide range of pharmacological properties.
Uniqueness
Dichlorodisilen-1-ylidene is unique due to its silicon-silicon double bond and the presence of chlorine atoms, which confer distinctive electronic and structural properties. This makes it particularly valuable in the synthesis of advanced materials and in applications requiring high reactivity and specificity.
Propriétés
Numéro CAS |
20424-84-4 |
|---|---|
Formule moléculaire |
Cl2Si2 |
Poids moléculaire |
127.07 g/mol |
Nom IUPAC |
dichloro(silyl)silane |
InChI |
InChI=1S/Cl2Si2/c1-4(2)3 |
Clé InChI |
LSZGJUOYEHQGKU-UHFFFAOYSA-N |
SMILES canonique |
[Si][Si](Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 3-(3-aminophenyl)-4-chloro-, 1,1-dimethylethyl ester](/img/structure/B13927227.png)
![2-Chloro-6-(difluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13927230.png)
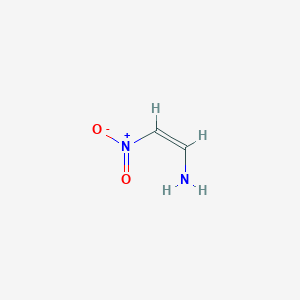
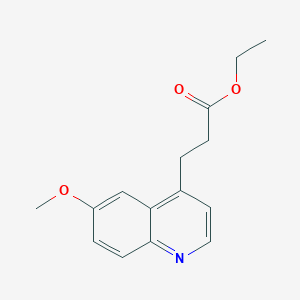
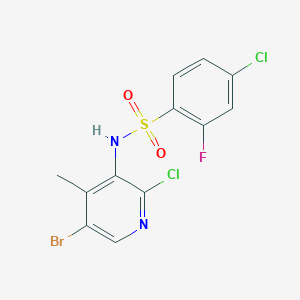
![3-Methyl-4-(1,2,4-triazolo[4,3-c]pyrimidin-7-yloxy)benzenamine](/img/structure/B13927262.png)
![4-{[Tert-butyl(diphenyl)silyl]oxy}cyclohexanecarbaldehyde](/img/structure/B13927267.png)
![[2-(2-Methylsulfanyl-imidazol-1-yl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B13927287.png)
![3-Chloro-5-ethylpyrrolo[1,2-b]pyridazine](/img/structure/B13927288.png)
